N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine
Description
N-[(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine is a tertiary amine featuring a cyclohexanamine backbone substituted with a 2,4,6-trimethylcyclohex-3-en-1-ylmethyl group. This compound’s structure combines a cyclohexene ring with three methyl substituents and a secondary cyclohexylamine moiety.
Properties
Molecular Formula |
C16H29N |
|---|---|
Molecular Weight |
235.41 g/mol |
IUPAC Name |
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H29N/c1-12-9-13(2)16(14(3)10-12)11-17-15-7-5-4-6-8-15/h9,13-17H,4-8,10-11H2,1-3H3 |
InChI Key |
SCIDAAFYEQBFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1CNC2CCCCC2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable precursor containing the trimethylcyclohexenylmethyl group. One common method involves the use of β-ionone as a starting material. β-ionone is first converted to a suitable intermediate, which is then reacted with cyclohexanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional and structural similarities with the following classes of chemicals:
4,4'-Methylenebis(cyclohexylamine) (PACM; CAS 1761-71-3)
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Structure : Two cyclohexanamine groups linked by a methylene bridge. Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .
- Key Differences: PACM is a diamine, whereas the target compound is a monoamine with a branched cyclohexenyl substituent.
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (CAS Not Provided)
- Molecular Formula: C₁₄H₁₉NO₂
- Structure: Cyclohexanone core with an ethylamino group and a 3-hydroxyphenyl substituent.
- Key Differences :
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Molecular Formula: C₁₄H₁₉NO₂
- Structure : Similar to the above but with a methoxy group instead of a hydroxyl group.
Physicochemical Properties
However, inferences can be drawn from analogs:
Toxicological and Hazard Profiles
Toxicity data for the target compound is unavailable, but read-across approaches (as applied to PACM) suggest:
- PACM: Hazards inferred from analogues like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5).
- Target Compound : The tertiary amine group may reduce acute toxicity compared to primary amines but could introduce unique metabolic pathways. The cyclohexenyl group might increase lipid solubility, raising concerns about bioaccumulation .
Biological Activity
N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine is a compound that has garnered interest in various fields due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane framework and the presence of a trimethyl group. The molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 191.30 g/mol |
| CAS Number | 449203-70-7 |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study published in Phytochemical Compounds identified several compounds with antimicrobial properties. Although specific data on this compound is limited, it is hypothesized that its structural analogs may exhibit similar effects due to the presence of cyclic amine groups which are known for their antimicrobial properties .
Neuroprotective Effects
Research into related compounds suggests potential neuroprotective benefits. For instance, cyclohexylamines have been studied for their ability to modulate neurotransmitter systems. This modulation could imply that this compound may influence cognitive functions or provide neuroprotection against degenerative diseases .
Case Studies
- Case Study on Antimicrobial Properties : In a comparative study examining various cyclic amines, it was found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria. The study utilized agar diffusion methods to assess efficacy .
- Neuroprotective Mechanism Exploration : A research project investigated the neuroprotective mechanisms of cyclohexane derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
